2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene
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Overview
Description
2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene is a chemical compound with the molecular formula C₇H₈O₃. It is a bicyclic ether with three oxygen atoms incorporated into its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological or chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.0,2,6]deca-3,8-diene: A similar bicyclic compound with different structural features.
Tricyclo[3.3.2.0(2,8)]deca-3,6-diene: Another bicyclic compound with a different arrangement of atoms.
Uniqueness
2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene is unique due to its incorporation of three oxygen atoms into its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
61603-60-9 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,5,8-trioxabicyclo[7.1.0]deca-3,6-diene |
InChI |
InChI=1S/C7H8O3/c1-3-9-6-5-7(6)10-4-2-8-1/h1-4,6-7H,5H2 |
InChI Key |
YPYGOTAUNKIHER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1OC=COC=CO2 |
Origin of Product |
United States |
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